4-chloro-N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine
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Overview
Description
4-chloro-N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is a synthetic organic compound that combines elements of coumarin and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine typically involves multiple steps:
Synthesis of the Coumarin Derivative: The coumarin core, 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl, can be synthesized through the Pechmann condensation reaction. This involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Acylation: The coumarin derivative is then acylated with chloroacetyl chloride to introduce the chloroacetyl group.
Coupling with Phenylalanine: The final step involves coupling the acylated coumarin with phenylalanine. This can be achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the coumarin ring can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl groups in the coumarin and phenylalanine moieties can be reduced to alcohols under appropriate conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiourea in polar solvents such as ethanol or water.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving phenylalanine derivatives. Its coumarin moiety can also be used in fluorescence-based assays.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. The coumarin structure is known for its anticoagulant properties, while phenylalanine derivatives have been studied for their role in neurotransmitter regulation.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine would depend on its specific biological target. The coumarin moiety could inhibit enzymes like vitamin K epoxide reductase, affecting blood coagulation pathways. The phenylalanine component might interact with neurotransmitter receptors or enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Phenylalanine: An essential amino acid involved in protein synthesis and neurotransmitter regulation.
Coumarin: The parent compound of many biologically active molecules.
Uniqueness
4-chloro-N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine is unique due to its combined structural features of coumarin and phenylalanine. This dual functionality may confer distinct biological activities not observed in simpler analogs.
Properties
Molecular Formula |
C22H20ClNO6 |
---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H20ClNO6/c1-11-7-17(25)20-12(2)15(22(29)30-18(20)8-11)10-19(26)24-16(21(27)28)9-13-3-5-14(23)6-4-13/h3-8,16,25H,9-10H2,1-2H3,(H,24,26)(H,27,28) |
InChI Key |
GAMCCUGULWMXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O)C)O |
Origin of Product |
United States |
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